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Compound of Interest

Compound Name: Amyl laurate

Cat. No.: B1219667

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
amyl laurate, a fatty acid ester commonly used in the cosmetics and flavor industries. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. The guide includes structured data tables, detailed
experimental protocols, and visualizations of the molecular structure and analytical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of amyl laurate.

Table 1: *"H NMR Spectroscopic Data for Amyl Laurate
Solvent: CDCls, Frequency: 89.56 MHz
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Chemical Shift (ppm) Assignment

4.097 -O-CHz2-CH2-CH(CHs)2
2.27 -CO-CH2-(CHz)s-CHs
1.60 -O-CH2-CH2-CH(CHs)2
1.26 -CO-CHa2-(CHz)s-CHs
0.92 -O-CH2-CH2-CH(CHs3)2
0.88 -CO-(CHz2)10-CH3

Note: Data sourced from ChemicalBook.[1]

Table 2: **C NMR Spectroscopic Data for Amyl Laurate
(Predicted)

Solvent: CDCIz
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Chemical Shift (ppm) Assignment

~173.9 C=0

~63.3 -O-CH2-CH2-CH(CHs3)2
~37.9 -O-CH2-CH2-CH(CHs3)2
~34.4 -CH2-COO-

~31.9 -(CH2)n- (Laurate Chain)
~29.6 -(CH2)n- (Laurate Chain)
~29.4 -(CH2)n- (Laurate Chain)
~29.3 -(CH2)n- (Laurate Chain)
~29.2 -(CH2)n- (Laurate Chain)
~25.8 -O-CH2-CH2-CH(CHs3)2
~25.0 -CH2-CH2-COO-

~22.7 -CHz2-CHs (Laurate Chain)
~22.5 -O-CH2-CH2-CH(CHs3)2
~14.1 -CHz2-CHs (Laurate Chain)

Note: These chemical shifts are predicted values generated using online NMR prediction tools
and should be considered as estimates.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Amyl Laurate
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Wavenumber . . . .

(cm-?) Intensity Vibrational Mode Functional Group
~2925 Strong C-H Stretch Alkane

~2855 Strong C-H Stretch Alkane

~1740 Strong C=0 Stretch Ester

~1465 Medium C-H Bend Alkane

~1170 Strong C-O Stretch Ester

Note: These are characteristic absorption peaks for the functional groups present in amyl
laurate.

Table 4: Mass Spectrometry Data for Amyl Laurate
(Electron lonization)

mlz Relative Intensity (%)
43.0 23.6

55.0 12.6

57.0 8.8

70.0 100.0

71.0 38.9

183.0 21.6

201.0 12.2

270.0 (M+) 35

Note: Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of amyl laurate.
Methodology:

o Sample Preparation: A sample of amyl laurate (approximately 10-20 mg) is dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

 Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
e 'H NMR Acquisition:
o A standard one-pulse sequence is used.
o The spectral width is set to 16 ppm.
o A90° pulse is applied with a relaxation delay of 5 seconds.
o 16 scans are acquired and averaged.
e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is used.
o The spectral width is set to 220 ppm.
o A 30° pulse is applied with a relaxation delay of 2 seconds.
o 1024 scans are acquired and averaged.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy
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Obijective: To identify the functional groups present in amyl laurate.
Methodology:

o Sample Preparation: A drop of neat amyl laurate liquid is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:

o A background spectrum of the clean salt plates is first recorded.

o The sample is then scanned over the mid-infrared range (4000-400 cm~1).

o 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. Peak positions are identified and
assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of amyl laurate.
Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) equipped with a capillary column suitable for separating fatty acid
esters.

 Instrumentation: A GC-MS system operating in Electron lonization (EI) mode is used.
e GC Conditions:
o Injector Temperature: 250°C

o Oven Program: Initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230°C.
o Mass Range: m/z 40-500.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
(M%) and the major fragment ions. The fragmentation pattern is interpreted to confirm the
structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like amyl laurate.
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Caption: General workflow for spectroscopic analysis.

Molecular Structure of Amyl Laurate with NMR
Assignments

This diagram shows the structure of amyl laurate with protons and carbons labeled for NMR
analysis.
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Caption: Amyl Laurate structure with NMR labels.
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Conceptual Mass Spectrometry Fragmentation of Amyl
Laurate

This diagram illustrates a plausible fragmentation pathway for amyl laurate under electron
ionization.
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Caption: Conceptual MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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